
Tetranor-9-methylene-PGE2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetranor-9-methylene-PGE2, also known as TM-PGE2, is a prostaglandin E2 metabolite that has gained significant attention in scientific research due to its potential therapeutic applications. This molecule is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments. In
作用机制
Tetranor-9-methylene-PGE2 exerts its effects by binding to specific receptors on the surface of cells. These receptors, known as EP receptors, are part of the prostaglandin receptor family and are involved in a variety of physiological processes. Tetranor-9-methylene-PGE2 has been shown to bind specifically to EP2 and EP4 receptors, leading to the activation of intracellular signaling pathways that regulate cell growth, inflammation, and other physiological processes.
Biochemical and Physiological Effects
Tetranor-9-methylene-PGE2 has a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce cell death (apoptosis), and reduce inflammation. Tetranor-9-methylene-PGE2 has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.
实验室实验的优点和局限性
One of the advantages of using Tetranor-9-methylene-PGE2 in lab experiments is its stability and purity. Tetranor-9-methylene-PGE2 can be synthesized in large quantities and is stable under a variety of conditions. However, one of the limitations of using Tetranor-9-methylene-PGE2 is its potential toxicity. High doses of Tetranor-9-methylene-PGE2 can be toxic to cells and can cause cell death. Therefore, careful dosing and monitoring are required when using Tetranor-9-methylene-PGE2 in lab experiments.
未来方向
There are several future directions for Tetranor-9-methylene-PGE2 research. One potential direction is the development of Tetranor-9-methylene-PGE2 analogs that have improved stability and efficacy. Another potential direction is the use of Tetranor-9-methylene-PGE2 in combination with other anti-cancer agents to enhance its anti-tumor effects. Additionally, further research is needed to fully understand the mechanism of action of Tetranor-9-methylene-PGE2 and its potential therapeutic applications in a variety of diseases.
Conclusion
Tetranor-9-methylene-PGE2 is a prostaglandin E2 metabolite that has gained significant attention in scientific research due to its potential therapeutic applications. It is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments. Tetranor-9-methylene-PGE2 has promising applications in the treatment of cancer and inflammatory diseases, and there are several future directions for further research.
合成方法
Tetranor-9-methylene-PGE2 is synthesized through the enzymatic conversion of prostaglandin E2 (PGE2) by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This conversion results in the formation of a double bond between carbon atoms 9 and 11, leading to the formation of Tetranor-9-methylene-PGE2. This synthesis method has been widely used in scientific research to obtain pure and stable Tetranor-9-methylene-PGE2 for further experimentation.
科学研究应用
Tetranor-9-methylene-PGE2 has been extensively studied for its potential therapeutic applications. One of the most promising applications is its use in the treatment of cancer. Studies have shown that Tetranor-9-methylene-PGE2 can inhibit the growth and proliferation of cancer cells, making it a potential anti-cancer agent. Tetranor-9-methylene-PGE2 has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
属性
CAS 编号 |
123283-87-4 |
|---|---|
产品名称 |
Tetranor-9-methylene-PGE2 |
分子式 |
C19H30O4 |
分子量 |
322.4 g/mol |
IUPAC 名称 |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E)-3-hydroxy-4-methylpent-1-enyl]-5-methylidenecyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C19H30O4/c1-13(2)17(20)11-10-16-15(14(3)12-18(16)21)8-6-4-5-7-9-19(22)23/h4,6,10-11,13,15-18,20-21H,3,5,7-9,12H2,1-2H3,(H,22,23)/b6-4-,11-10+/t15-,16+,17?,18+/m0/s1 |
InChI 键 |
LXSHKOQHYYFIJM-UKTPMIRMSA-N |
手性 SMILES |
CC(C)C(/C=C/[C@H]1[C@@H](CC(=C)[C@@H]1C/C=C\CCCC(=O)O)O)O |
SMILES |
CC(C)C(C=CC1C(CC(=C)C1CC=CCCCC(=O)O)O)O |
规范 SMILES |
CC(C)C(C=CC1C(CC(=C)C1CC=CCCCC(=O)O)O)O |
同义词 |
9-deoxy-16,16-dimethyl-tetranor-9-methyleneprostaglandin E2 tetranor-9-methylene-PGE2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



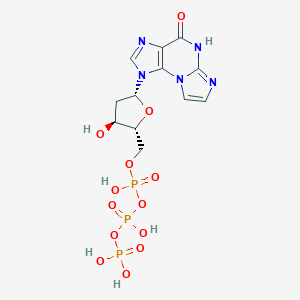

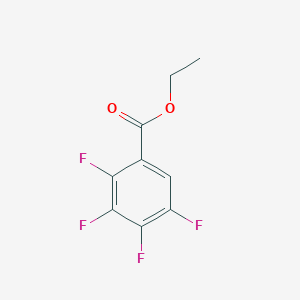
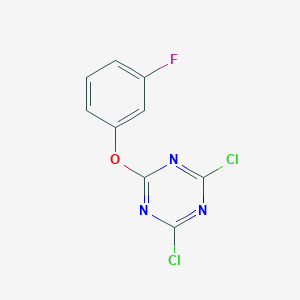
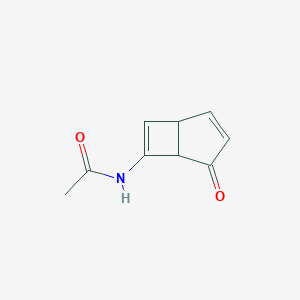
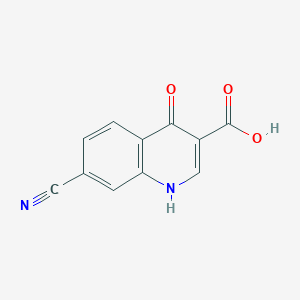

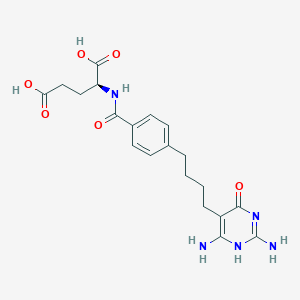
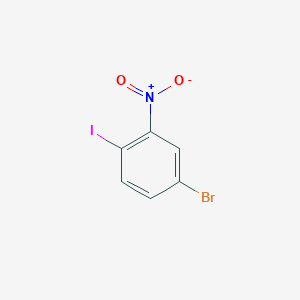



![Zinc, [ethanedioato(2-)-kappaO1,kappaO2]-](/img/structure/B38008.png)
